N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
The compound N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide features a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and anti-inflammatory applications . Key structural elements include:
- 4-Fluorophenyl group at position 6 of the pyridazine ring, which may enhance binding affinity through hydrophobic interactions.
- Sulfanyl-acetamide linkage at position 3, providing flexibility for structural modifications.
- 3-Acetylphenyl substituent on the acetamide nitrogen, contributing to electronic effects and metabolic stability.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2S/c1-13(28)15-3-2-4-17(11-15)23-20(29)12-30-21-25-24-19-10-9-18(26-27(19)21)14-5-7-16(22)8-6-14/h2-11H,12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLYCAIYPFQLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazolo[4,3-b]pyridazine structure, followed by the introduction of the 4-fluorophenyl group. The final steps involve the acetylation of the phenyl ring and the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares the target compound with structurally related analogs:
Substituent Effects on Activity
- Fluorine vs. Chlorine : Fluorine (electron-withdrawing) improves metabolic stability and binding affinity through hydrophobic interactions, while chlorine (larger, more polarizable) may enhance potency but reduce solubility .
- Acetyl vs.
- Position of Fluorine on Phenyl Rings : 4-Fluorophenyl (target compound) may optimize steric compatibility in enzyme active sites compared to 2- or 3-fluorophenyl analogs .
Biological Activity
N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on various research findings.
Chemical Structure
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C21H16FN5O2S
- CAS Number : 877634-41-8
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolopyridazine Core : Cyclization reactions using hydrazine derivatives and appropriate aryl compounds.
- Thioether Formation : Reaction with thiol compounds to introduce the sulfanyl group.
- Acetylation : The final step involves acetylating the phenyl ring to yield the target compound.
These synthetic routes are crucial for producing compounds with desired biological activities and properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted that various triazole derivatives showed significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that related triazolethiones exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . For example, one derivative showed an IC50 value of 6.2 μM against HCT-116 cells, suggesting strong potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Modulation of Signaling Pathways : It can affect various signaling cascades critical for cell proliferation and survival.
These interactions can lead to the suppression of tumor growth and enhancement of antimicrobial activity.
Case Studies
A case study focusing on a related triazole compound demonstrated significant antimicrobial activity against multiple pathogens. The study reported the following results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings underscore the potential application of this class of compounds in developing new antimicrobial agents.
Q & A
Q. What synthetic routes are recommended for the preparation of N-(3-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, and how can purity be ensured?
The synthesis typically involves constructing the [1,2,4]triazolo[4,3-b]pyridazine core via cyclization reactions, followed by introducing the 4-fluorophenyl group using Suzuki-Miyaura coupling (Pd-catalyzed cross-coupling) . The thioacetamide linkage can be formed via nucleophilic substitution between a pyridazine-thiol intermediate and chloroacetamide derivatives. Purity is ensured using HPLC (>95%) and LC-MS to confirm molecular weight and absence of side products .
Q. What spectroscopic and analytical techniques are critical for structural elucidation of this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and connectivity (e.g., acetylphenyl protons at ~2.5 ppm, fluorophenyl aromatic signals) .
- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak matching C22H17FN6O2S) .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing, as demonstrated for structurally analogous acetamide derivatives .
Q. What in vitro models are suitable for initial pharmacological profiling of this compound?
Prioritize cancer cell lines with documented sensitivity to triazolo-pyridazine derivatives, such as HePG-2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), and Hep-2 (laryngeal carcinoma). Use standardized assays like MTT or resazurin reduction to quantify cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Systematically modify:
- Electron-withdrawing groups (e.g., fluorine at para position on phenyl) to enhance metabolic stability .
- Triazolo-pyridazine substituents : Replace sulfur with sulfone or phosphonate groups to alter electronic properties and binding affinity .
- Acetamide linker : Test methyl, ethyl, or cyclic analogs to improve solubility. Evaluate changes using kinase inhibition assays (e.g., Topoisomerase II) and apoptosis markers (caspase-3/7 activation) .
Q. How can contradictions in cytotoxicity data across studies be resolved?
Contradictions may arise from:
- Cell line-specific mechanisms : Validate activity in isogenic cell pairs (e.g., wild-type vs. TopoII-deficient).
- Assay conditions : Standardize incubation time, serum concentration, and DMSO controls.
- Compound stability : Perform HPLC stability checks under assay conditions (pH, temperature) . Use orthogonal assays (e.g., clonogenic survival, DNA intercalation studies) to confirm mechanistic consistency .
Q. What mechanistic studies are recommended to identify the molecular target of this compound?
- Topoisomerase II inhibition assays : Measure DNA relaxation via gel electrophoresis .
- DNA intercalation : Use ethidium bromide displacement assays or surface plasmon resonance (SPR) .
- Kinase profiling : Screen against panels of 50–100 kinases to identify off-target effects .
- Molecular docking : Model interactions with TopoII ATP-binding domains using crystallographic data (e.g., PDB 1ZXM) .
Q. How can Design of Experiments (DoE) optimize synthetic yield and scalability?
Apply DoE to variables such as:
- Catalyst loading (e.g., Pd(PPh3)4 in Suzuki coupling).
- Reaction temperature (e.g., 80–120°C for cyclization).
- Solvent polarity (e.g., DMF vs. THF). Use flow chemistry to enhance reproducibility and reduce side reactions, as demonstrated for diazomethane syntheses .
Q. What strategies improve metabolic stability and pharmacokinetic profiles?
- Introdurate trifluoromethyl groups : Enhances lipophilicity and resistance to oxidative metabolism .
- Block metabolic hotspots : Replace labile acetyl groups with tert-butyl carbamates.
- In vitro microsomal assays : Assess stability in human liver microsomes (HLM) with LC-MS metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
